
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of compounds known as amides, which are widely used in medicinal chemistry for their ability to modulate biological activity. In
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents
The compound 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide and its derivatives have been studied in the context of antimitotic agents. Research by Temple & Rener (1992) found that related compounds with a methoxy derivative exhibit biological activity in several systems, indicating potential applications in cancer treatment.
Synthesis of P-Aminobenzoic Acid Diamides
The synthesis process involving compounds related to 3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide has been explored. Agekyan & Mkryan (2015) demonstrated the reaction of a similar compound with carboxyl chloride, leading to the formation of p-aminobenzoic acid diamides, suggesting its utility in diverse synthetic chemistry applications.
Structural Analysis of N-Substituted Pyrazolines
Studies on the crystal structure of N-substituted pyrazolines, which include methoxyphenyl groups similar to the compound , provide insights into molecular geometry and potential interactions. Köysal et al. (2005) discussed the geometric parameters of such compounds, which can inform their potential uses in material sciences and molecular engineering.
Phosphine-Catalyzed Annulation Reactions
The use of compounds with 4-methoxyphenyl groups in phosphine-catalyzed annulation reactions was explored by Ma, Yu, & Meng (2018). This research suggests the relevance of such compounds in facilitating chemical reactions for creating novel molecular structures.
Diversity-Oriented Synthesis of Tetrahydropyrones
The compound and its derivatives have applications in the diversity-oriented synthesis of tetrahydropyrones. Zaware et al. (2011) synthesized derivatives and linked them with other motifs, indicating their utility in developing new chemical entities for potential pharmacological screening.
Antioxidant and Anticancer Activity
Novel derivatives of the compound exhibit significant antioxidant and anticancer activities. Tumosienė et al. (2020) found that certain derivatives have higher antioxidant activity than ascorbic acid and display cytotoxic effects against specific cancer cell lines, suggesting their potential in cancer therapy research.
X-Ray Powder Diffraction in Synthesis
The use of similar compounds in X-ray powder diffraction for the synthesis of important intermediates, like in the case of the anticoagulant apixaban, is noted by Wang et al. (2017). This highlights the importance of such compounds in pharmaceutical synthesis.
Formation of Dihydropyrazoles from Simple Precursors
The formation of dihydropyrazoles from compounds including 4-methoxyphenyl, as discussed by Mahesha et al. (2021), indicates the role of such compounds in facilitating the synthesis of complex organic structures.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-20-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-21-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPHEZPAMBRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

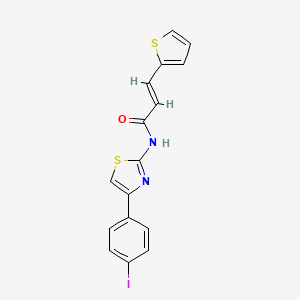
![3-[[4-(3-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2615792.png)
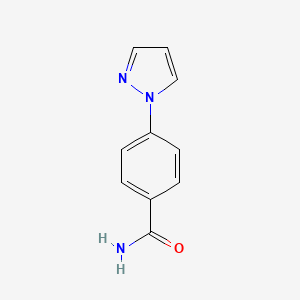
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2615795.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2615797.png)
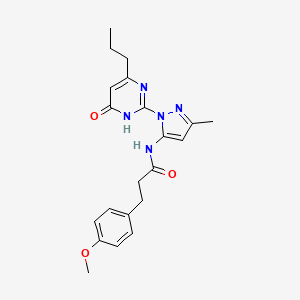
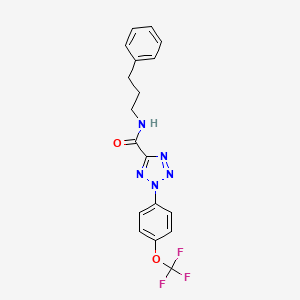
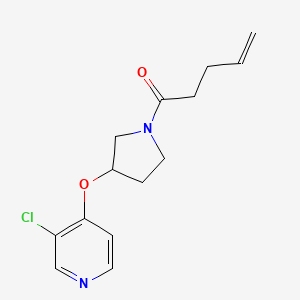
![Ethyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/no-structure.png)
![(5Z)-2-methylsulfanyl-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B2615803.png)
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2615804.png)
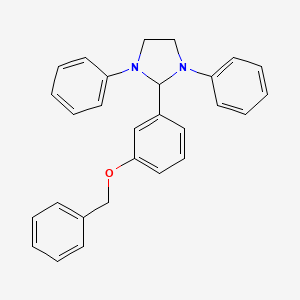
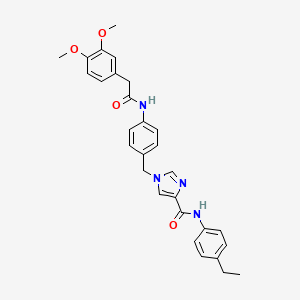
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2615809.png)